An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloropyrimidine-d2
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for 2,4-Dichloropyrimidine-d2. As a deuterated analog of the versatile synthetic building block 2,4-Dichloropyrimidine, this isotopically labeled compound is a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. This document consolidates key data on its physical and chemical characteristics, details its notable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and outlines experimental protocols for its characterization. It is important to note that while this guide focuses on the deuterated species, much of the available experimental data is for the non-deuterated parent compound, 2,4-Dichloropyrimidine. The properties of the deuterated analog are expected to be very similar, with key differences arising from the isotopic labeling, primarily in its molecular weight and spectroscopic signatures.
Chemical and Physical Properties
The core chemical and physical properties of 2,4-Dichloropyrimidine are summarized in the table below. The values for 2,4-Dichloropyrimidine-d2 are expected to be nearly identical, with the exception of the molecular weight, which is increased by the presence of two deuterium atoms.
| Property | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine-d2 (Calculated) | Reference(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄D₂Cl₂N₂ | [1][2] |
| Molecular Weight | 148.98 g/mol | 150.99 g/mol | [1][2] |
| Appearance | White to off-white or light-brown solid/crystalline powder. | Expected to be similar. | [3][4] |
| Melting Point | 57-61 °C | Expected to be similar. | [3][5] |
| Boiling Point | 101 °C at 23 mmHg | Expected to be similar. | [4][5] |
| Density | ~1.493 g/cm³ | Expected to be similar. | [4] |
| Solubility | Soluble in most organic solvents such as methanol, ethyl acetate, and chloroform. Partially soluble in water. | Expected to be similar. | [3][5] |
| CAS Number | 3934-20-1 | Not specified | [1][6] |
Reactivity and Synthetic Applications
2,4-Dichloropyrimidine is a highly reactive heterocyclic compound, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] Its reactivity is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack. Generally, the C-4 position is more reactive and susceptible to substitution than the C-2 position.[9][10] However, the regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[9][11]
-
Regioselectivity: While substitution typically occurs preferentially at the C-4 position, a mixture of C-2 and C-4 substituted products can be generated.[9][10] The presence of an electron-donating group at the C-6 position can lead to a preference for substitution at the C-2 position.[11]
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols.[10]
-
Reaction Conditions: The choice of solvent and base can be crucial in controlling the regioselectivity. For instance, using n-butanol with diisopropylethylamine (DIPEA) has been reported to favor substitution at the C-4 position.[9]
Palladium-Catalyzed Cross-Coupling Reactions
2,4-Dichloropyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: This reaction is frequently used to introduce aryl and heteroaryl groups at the C-4 position with high regioselectivity.[4][5]
-
Sonogashira Coupling: In contrast to Suzuki coupling, the reactivity of the C-2 and C-4 positions in Sonogashira reactions is often similar.[9]
-
Other Cross-Coupling Reactions: The compound also participates in Stille and Negishi coupling reactions, generally with a preference for reaction at the C-4 position.[9][12]
The general reactivity of the chloro-substituents in different reaction types is summarized below:
Experimental Protocols
The characterization of 2,4-Dichloropyrimidine-d2 relies on standard analytical techniques, with particular emphasis on methods that can confirm the presence and location of the deuterium labels.
Synthesis
The non-deuterated 2,4-Dichloropyrimidine is typically synthesized via the chlorination of uracil (pyrimidine-2,4(1H,3H)-dione) using reagents such as phosphoryl chloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate.[5][13] The synthesis of the deuterated analog would require the use of a deuterated starting material or a subsequent hydrogen-deuterium exchange step under appropriate conditions.
General Chlorination Protocol (for non-deuterated compound):
-
To a reaction flask, add uracil and an excess of phosphoryl chloride.[5]
-
The mixture is refluxed with stirring at approximately 110°C for several hours.[5]
-
After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure.[5]
-
The residue is carefully quenched by pouring it onto ice.
-
The product is then extracted with an organic solvent, such as chloroform.[5]
-
The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.[13]
Analytical Characterization
The following workflow outlines the typical analytical procedures for the characterization of 2,4-Dichloropyrimidine-d2.
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of 2,4-Dichloropyrimidine-d2.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.[2]
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (approximately 151.0 m/z). The isotopic pattern of the chlorine atoms (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident. The presence of a peak at approximately 149.0 m/z would indicate the presence of the non-deuterated species, allowing for the determination of isotopic purity.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.
-
¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their incorporation.[14][15] This technique is particularly useful for quantifying the level of deuteration at specific sites.[16]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and may show an isotopic shift compared to the non-deuterated compound.
-
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent can be used.[16]
-
Acquire ¹H, ¹³C, and ²H NMR spectra using a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative ratios of protons and deuterons.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D bonds will have characteristic stretching and bending frequencies at lower wavenumbers compared to the corresponding C-H bonds.
Safety and Handling
2,4-Dichloropyrimidine is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,4-Dichloropyrimidine-d2 is an important isotopically labeled compound with significant potential in various fields of chemical and biomedical research. Its chemical properties and reactivity closely mirror those of its non-deuterated counterpart, making it a valuable tool for mechanistic and metabolic studies without significantly altering the chemical behavior of the system under investigation. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound.
References
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